molecular formula C8H17Cl2N5O B2650177 [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 2126177-63-5

[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

Cat. No.: B2650177
CAS No.: 2126177-63-5
M. Wt: 270.16
InChI Key: YGOOSCJMRSJSBC-UHFFFAOYSA-N
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Description

[5-(4-Methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride ( 2126177-63-5) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C8H17Cl2N5O and a molecular weight of 270.16 g/mol, this molecule features a unique hybrid structure incorporating both 1,2,4-triazole and morpholine heterocyclic systems . This specific combination of pharmacophores is of significant interest in medicinal chemistry, as similar structural motifs have been investigated for their potential biological activities . The primary value of this compound lies in its role as a versatile chemical building block. The presence of the methanamine functional group makes it a suitable precursor for the synthesis of more complex molecules, such as potential Akt enzyme inhibitors, as indicated in patent literature . Furthermore, research on compounds containing both 1,2,4-triazole and morpholine rings has shown promise in various areas, including the development of agents with antinociceptive properties, highlighting the potential of this structural class in pharmaceutical research . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage instructions.

Properties

IUPAC Name

[3-(4-methylmorpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O.2ClH/c1-13-2-3-14-5-6(13)8-10-7(4-9)11-12-8;;/h6H,2-5,9H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOOSCJMRSJSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using suitable precursors like epoxides or halides.

    Attachment of the Methanamine Group: This step often involves reductive amination reactions where the triazole intermediate is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, epoxides, and other electrophiles in the presence of nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe or ligand in studies involving enzyme activity, receptor binding, and cellular signaling pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its structural features allow for the design of molecules with specific pharmacological properties, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Evidence Source
[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride C₅H₁₁ClN₄O₂S 226.68 Methanesulfonylmethyl group Enhanced solubility; antimicrobial
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride C₅H₁₂Cl₂N₄ 199.08 Ethylamine backbone; methyl group on triazole Intermediate in drug synthesis
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine hydrochloride C₅H₁₁ClN₄S 218.69 Methylthio group Antifungal activity
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₅Cl₂N₅O 268.15 Methoxypyrrolidine ring Versatile scaffold in material science

Key Observations :

  • Substituent Impact: The 4-methylmorpholine group in the target compound likely enhances its solubility and binding affinity compared to simpler methyl or methylthio substituents . Morpholine derivatives are known to improve pharmacokinetic profiles in drug candidates .
Physicochemical Properties
  • Solubility : The dihydrochloride salt form (common in triazole derivatives) improves aqueous solubility, as seen in compounds like [1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (CAS: 2230807-46-0) .
  • Stability : Triazole cores with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher thermal stability compared to alkyl-substituted variants .

Biological Activity

The compound [5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a synthetic organic molecule notable for its unique triazole ring structure combined with a morpholine moiety. This combination is believed to enhance its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

Structural Characteristics

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅Cl₂N₄O
  • Molecular Weight : 270.16 g/mol

The presence of the triazole ring is commonly associated with a range of biological activities, including antifungal and anticancer properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies suggest that modifications at specific positions on the triazole ring can enhance its anticancer properties. For example, analogs of triazole compounds have been evaluated against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, demonstrating significant antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .
  • Antifungal Properties : The triazole moiety is well-known for its antifungal activity. Compounds with similar structures have been documented to exhibit efficacy against fungal infections by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
  • Predictive Modeling : Computational models utilizing drug design techniques have been employed to predict the biological profiles of this compound based on its structural characteristics. These models assist in understanding potential interactions with biological targets and optimizing pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Study Focus Findings
Study 1 Anticancer activityDemonstrated significant inhibition of MCF-7, SW480, and A549 cell lines; induced apoptosis through G2/M cell cycle arrest.
Study 2 Antifungal activityInvestigated structural analogs showing effective inhibition of fungal growth; highlighted the importance of the triazole structure in antifungal efficacy.
Study 3 Predictive modelingUtilized computer-aided drug design to assess potential interactions and optimize structural modifications for enhanced biological activity.

The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways could lead to altered cellular responses conducive to therapeutic effects.

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